3,3-diethyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine
Overview
Description
Preparation Methods
The synthesis of 3,3-diethyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of diethyl-substituted precursors in the presence of a suitable catalyst . Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3,3-Diethyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine undergoes various chemical reactions, including:
Scientific Research Applications
3,3-Diethyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Medicine: Research is ongoing to explore its potential use in drug development and as a pharmacological agent.
Industry: It is utilized in the production of advanced materials and as a component in electronic devices.
Mechanism of Action
The mechanism of action of 3,3-diethyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets are still under investigation, but its potential as a modulator of biological processes is promising .
Comparison with Similar Compounds
3,3-Diethyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine can be compared with other similar compounds such as:
3,4-Ethylenedioxythiophene (EDOT): Known for its use in conductive polymers.
3,4-Propylenedioxythiophene: Another derivative with applications in organic electronics.
3,3-Dimethyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine: A similar compound with different substituents, affecting its chemical properties and applications.
The uniqueness of this compound lies in its specific diethyl substitution, which imparts distinct chemical and physical properties, making it suitable for specialized applications .
Properties
IUPAC Name |
3,3-diethyl-2,4-dihydrothieno[3,4-b][1,4]dioxepine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2S/c1-3-11(4-2)7-12-9-5-14-6-10(9)13-8-11/h5-6H,3-4,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMKHKPKUPVRLOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COC2=CSC=C2OC1)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90471346 | |
Record name | 3,3-Diethyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90471346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
259139-19-0 | |
Record name | 3,3-Diethyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90471346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes PProDOT-Et2 suitable for use in electrochromic devices?
A1: PProDOT-Et2 exhibits desirable electrochromic properties, including a high optical contrast between its neutral and oxidized states. [] In its neutral state, it appears blue, and upon oxidation, it transitions to a highly transmissive sky-blue color. [] This significant color change, coupled with fast switching speeds (sub-second time frames), makes it a suitable material for electrochromic devices like displays and smart windows. []
Q2: How does the choice of redox couple in the electrolyte affect the performance of PProDOT-Et2 based devices?
A2: Research shows that the type and concentration of redox couples in the electrolyte significantly influence the electron transfer characteristics and, consequently, the performance of PProDOT-Et2 devices. [] For instance, using I-/I3- as the redox couple results in a higher heterogeneous electron transfer rate constant (k0) compared to Br-/Br3-. [] This difference in k0 values translates to different darkening rates of the PProDOT-Et2 film. [] Optimizing the redox couple composition is crucial for maximizing optical attenuation and achieving desired performance characteristics in applications like electrochromic devices and photo-supercapacitors. []
Q3: Has PProDOT-Et2 been explored as a replacement for traditional materials in energy devices?
A3: Yes, PProDOT-Et2 shows promise as a potential alternative to conventional materials in energy devices. For example, it has been successfully incorporated as a counter electrode material in dye-sensitized solar cells (DSSCs). [] Specifically, highly porous PProDOT-Et2 films have demonstrated comparable, and in some cases, even superior performance compared to traditional sputtered-platinum electrodes in plastic DSSCs. [] This improved performance is attributed to the increased effective surface area and good catalytic properties of PProDOT-Et2 for I3- reduction. []
Q4: What are the advantages of using a gel electrolyte in PProDOT-Et2 based electrochromic devices?
A4: Utilizing a PMMA gel electrolyte in PProDOT-Et2/InHCF electrochromic devices offers several benefits compared to liquid electrolytes. Primarily, it addresses the issue of electrolyte leakage, which is a significant concern for long-term stability. [] Additionally, employing a PMMA gel electrolyte has shown improvements in the device's optical performance and thermal stability at elevated temperatures. [] This highlights the importance of electrolyte selection in optimizing the performance and longevity of PProDOT-Et2 based devices.
Q5: Are there analytical techniques that have been used to study the ion transport properties of PProDOT-Et2?
A5: While the provided research focuses primarily on electrochemical characterization, techniques like Electrochemical Quartz Crystal Microbalance (EQCM) can be employed to investigate ion transport within PProDOT-Et2 films. [] EQCM allows for the real-time monitoring of mass changes occurring at the electrode surface during electrochemical processes, providing insights into ion movement and incorporation within the polymer matrix. This information is valuable for understanding the fundamental electrochemical behavior and optimizing the performance of PProDOT-Et2 in various applications.
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